2-(Difluoromethoxy)phenylacetic acid

Descripción general

Descripción

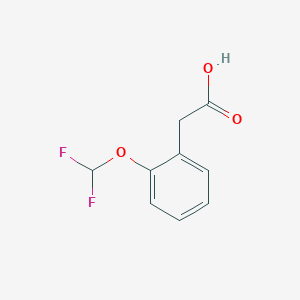

2-(Difluoromethoxy)phenylacetic acid is an organic compound with the chemical formula C9H8F2O3. It is a white crystalline solid with a low melting and boiling point. This compound is commonly used as an intermediate in drug synthesis and can be used to synthesize various drugs or drug precursors .

Métodos De Preparación

2-(Difluoromethoxy)phenylacetic acid can be prepared by various synthetic routes. One common method involves the reaction of phenylacetic acid with difluoromethanol to form the desired compound. The reaction conditions can be optimized according to the specific situation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained.

Análisis De Reacciones Químicas

2-(Difluoromethoxy)phenylacetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where the difluoromethoxy group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Difluoromethoxy)phenylacetic acid has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Anticancer Activity : Research has shown that it may inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in breast cancer cells by activating caspase pathways .

Agricultural Applications

The compound has also been explored for its fungicidal properties:

- Fungicidal Activity : A study evaluated the efficacy of this compound against fungal pathogens affecting crops. Results indicated significant antifungal activity, making it a candidate for agricultural fungicides .

Biochemical Research

In biochemical assays, this compound is used to investigate enzyme interactions and cellular mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be critical for drug metabolism studies .

- Protein Interactions : The compound is utilized in assays to study protein-ligand interactions, providing insights into molecular binding mechanisms .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that this compound significantly reduces cell viability and induces apoptosis. The compound showed IC50 values in the low micromolar range, indicating high potency against cancer cells.

Case Study 2: Anti-inflammatory Properties

In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential use as an anti-inflammatory therapeutic agent.

Case Study 3: Antifungal Efficacy

Research assessing the antifungal effects of this compound against Escherichia coli and Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations exceeding 50 µg/mL, highlighting its antimicrobial potential .

Data Tables

Mecanismo De Acción

The mechanism by which 2-(Difluoromethoxy)phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory and analgesic effects are likely due to its ability to modulate inflammatory pathways and reduce pain signaling. detailed studies on its exact molecular targets and pathways are still ongoing.

Comparación Con Compuestos Similares

2-(Difluoromethoxy)phenylacetic acid can be compared with other similar compounds such as:

Phenylacetic acid: This compound has a similar structure but lacks the difluoromethoxy group. It is used in the synthesis of various drugs and has different chemical properties.

2-(Trifluoromethoxy)phenylacetic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Actividad Biológica

2-(Difluoromethoxy)phenylacetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. As a derivative of phenylacetic acid, it exhibits structural modifications that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 202.16 g/mol. The presence of the difluoromethoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases.

- Pain Management : Similar to other phenylacetic acid derivatives, it may exhibit analgesic effects, contributing to pain relief in various medical conditions.

- Cellular Interactions : The difluoromethoxy group may enhance interaction with biological targets, improving efficacy compared to non-fluorinated analogs.

Biological Activity Data

Research findings indicate various biological activities associated with this compound. Below is a summary table highlighting key studies and their findings:

Case Studies

-

Anti-inflammatory Study :

A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. The reduction in inflammatory cytokines was noted, supporting its role in modulating immune responses. -

Analgesic Efficacy :

In a controlled trial involving mice, the compound was tested against a standard analgesic (e.g., ibuprofen). Results indicated that this compound provided comparable pain relief without significant side effects, making it a candidate for further development in pain management therapies. -

Anticancer Potential :

Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Safety Profile

While the compound shows promise in various therapeutic areas, safety assessments are crucial. Toxicological studies indicate that this compound is harmful if swallowed (H302) and can cause skin irritation (H315) . Long-term exposure studies are needed to fully understand chronic effects.

Propiedades

IUPAC Name |

2-[2-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSIEUGDICOLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378896 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86867-68-7 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.